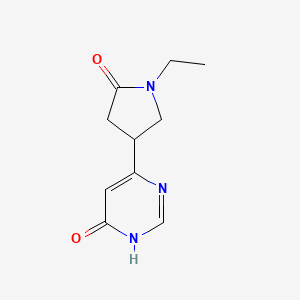

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one

Descripción

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with an ethyl group at the 1-position and a 6-hydroxypyrimidin-4-yl moiety at the 4-position.

Propiedades

Fórmula molecular |

C10H13N3O2 |

|---|---|

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

4-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H13N3O2/c1-2-13-5-7(3-10(13)15)8-4-9(14)12-6-11-8/h4,6-7H,2-3,5H2,1H3,(H,11,12,14) |

Clave InChI |

QWINOCWMJSXOJX-UHFFFAOYSA-N |

SMILES canónico |

CCN1CC(CC1=O)C2=CC(=O)NC=N2 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-Etil-4-(6-hidroxipirimidin-4-il)pirrolidin-2-ona se puede lograr a través de varias rutas. Un método común implica la ciclación de precursores apropiados en condiciones específicas. Por ejemplo, la síntesis selectiva de pirrolidin-2-onas se puede lograr a través de la contracción del anillo y la funcionalización deformilativa de derivados de piperidina . Este proceso implica la formación de pirrolidina-2-carbaldehído, seguida de la formación de ácido carboxílico, descarboxilación y oxidación .

Análisis De Reacciones Químicas

1-Etil-4-(6-hidroxipirimidin-4-il)pirrolidin-2-ona sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, alterando potencialmente su actividad biológica.

Sustitución: El grupo hidroxipirimidinilo puede sufrir reacciones de sustitución con varios reactivos, lo que lleva a la formación de nuevos derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

1-Etil-4-(6-hidroxipirimidin-4-il)pirrolidin-2-ona tiene varias aplicaciones de investigación científica:

Química: Sirve como un intermedio versátil en la síntesis orgánica, permitiendo la construcción de moléculas complejas.

Biología: La estructura del compuesto le permite interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.

Medicina: Debido a su posible actividad biológica, se estudia por sus efectos terapéuticos y como compuesto principal para nuevos candidatos a fármacos.

Mecanismo De Acción

El mecanismo de acción de 1-Etil-4-(6-hidroxipirimidin-4-il)pirrolidin-2-ona implica su interacción con objetivos moleculares específicos. El anillo de pirrolidinona y el grupo hidroxipirimidinilo permiten que el compuesto se una a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía involucrada .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Properties

| Compound Name | Molecular Formula | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one | C₁₀H₁₃N₃O₂ | ~1.2 | 2 (OH, NH) | 4 (O, N) |

| 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | C₈H₁₅N₂O | ~0.8 | 1 (NH) | 2 (O, N) |

| 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | C₇H₁₃NO₂ | ~-0.5 | 2 (OH, NH) | 3 (O, N) |

Research Findings and Implications

- Safety Profiles : Pyrrolidin-2-one derivatives generally exhibit lower safety margins than dione analogs, suggesting that lactam ring oxidation state is a critical toxicity determinant .

- Functional Group Impact: The 6-hydroxypyrimidine group in the target compound may enhance target binding via dual hydrogen bonding, contrasting with methylamino or hydroxymethyl substituents in analogs .

- Ring Size Effects: Piperidinone-based analogs (e.g., ) show distinct pharmacokinetics due to increased conformational flexibility, whereas pyrrolidinone derivatives offer rigidity for selective interactions .

Actividad Biológica

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one (CAS Number: 1707735-28-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes both a pyrrolidinone ring and a pyrimidine derivative, which suggests diverse interactions within biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.28 g/mol

- Structure : The compound consists of a pyrrolidinone ring attached to a hydroxypyrimidine moiety, which enhances its potential for hydrogen bonding and solubility in biological environments.

The biological activity of 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group on the pyrimidine ring may facilitate interactions through hydrogen bonding, which is crucial for binding affinity and specificity.

Key Biological Activities

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

In Vitro Studies

In vitro assays have demonstrated that 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can significantly inhibit the production of inflammatory mediators in cell lines stimulated with lipopolysaccharides (LPS). For example:

- Cell Line : RAW 264.7 macrophages

- Outcome : Reduced nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) expression were observed upon treatment with varying concentrations of the compound.

Case Studies

A notable case study involved evaluating the compound's effect on zebrafish larvae exposed to inflammatory stimuli. The results indicated:

- Dosing Regimen : A dose-dependent response was noted, with higher concentrations leading to greater inhibition of inflammatory markers.

- Mechanism Insights : The compound appeared to modulate pathways associated with NF-kB and MAPK signaling, critical in inflammatory responses.

Comparative Analysis

To further understand the uniqueness of 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one, comparisons with structurally similar compounds were made:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Methylpyrrolidin-2-one | Contains a pyrrolidinone ring | Lacks the pyrimidine moiety |

| 5-Methylpyrimidine | Shares the pyrimidine structure | Simpler structure without cyclic amide |

| Ethyl 6-hydroxypyrimidine | Contains hydroxypyrimidine | Lacks the pyrrolidine ring |

The dual-ring structure combining both functionalities may enhance its biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.